2-Methylbutyl dodecanoate

Description

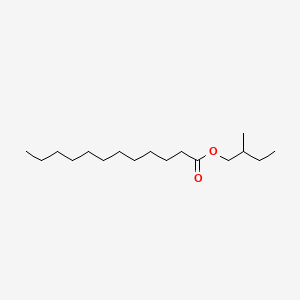

Structure

3D Structure

Properties

CAS No. |

93815-53-3 |

|---|---|

Molecular Formula |

C17H34O2 |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

2-methylbutyl dodecanoate |

InChI |

InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3 |

InChI Key |

FCRFJODFZFEXDE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylbutyl Dodecanoate

This guide provides a comprehensive overview of 2-Methylbutyl dodecanoate, a fatty acid ester. It is intended for researchers, scientists, and drug development professionals who require detailed information on its chemical properties, synthesis, and characterization.

Chemical Identity and Properties

This compound, also known as 2-methylbutyl laurate, is the ester formed from dodecanoic acid and 2-methylbutan-1-ol. Its chemical structure and key properties are summarized below.

Chemical Structure:

Synonyms:

CAS Number: 55195-19-2[1]

Molecular Formula: C17H34O2[1]

Molecular Weight: 270.45 g/mol [1]

The quantitative physical and chemical properties of this compound are presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Specific Gravity | 0.856 to 0.862 @ 25.00 °C | [1] |

| Refractive Index | 1.434 to 1.440 @ 20.00 °C | [1] |

| Boiling Point | 311.00 to 312.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 291.00 °F (143.89 °C) (Closed Cup) | [1] |

| Vapor Pressure | 0.001 mmHg @ 25.00 °C (estimated) | [1] |

| Water Solubility | 0.01354 mg/L @ 25 °C (estimated) | [1] |

| LogP (o/w) | 7.432 (estimated) | [1] |

Synthesis of this compound

This compound is typically synthesized via Fischer esterification. This method involves the acid-catalyzed reaction of dodecanoic acid with 2-methylbutan-1-ol.

Below is a representative experimental protocol for this synthesis, adapted from a standard Fischer esterification procedure.

Experimental Protocol: Fischer Esterification

Materials:

-

Dodecanoic acid

-

2-Methylbutan-1-ol

-

Concentrated sulfuric acid (H₂SO₄)

-

5% aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of dodecanoic acid and 1.5 to 2 molar equivalents of 2-methylbutan-1-ol. The excess alcohol helps to drive the equilibrium towards the product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5% of the moles of the limiting reactant) to the flask while swirling. This step is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Dilute the mixture with a suitable organic solvent like diethyl ether and wash it sequentially with:

-

Deionized water to remove the excess alcohol and some of the acid.

-

5% aqueous sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted dodecanoic acid. Check the aqueous layer with pH paper to ensure it is basic.

-

Saturated brine solution to remove the bulk of the dissolved water in the organic layer.

-

-

Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The solvent is then removed from the filtrate using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified further by vacuum distillation if high purity is required.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 2-methylbutyl group, including a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and multiplets for the methylene groups. The long alkyl chain of the dodecanoate moiety will present as a large multiplet in the aliphatic region. The methylene group attached to the ester oxygen will appear as a downfield triplet.

-

¹³C NMR: The carbon NMR will show a signal for the carbonyl carbon of the ester at approximately 174 ppm. The carbon of the methylene group attached to the ester oxygen will be in the range of 60-70 ppm. The remaining aliphatic carbons will appear in the upfield region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z = 270.46. Common fragmentation patterns for esters would also be observed.

Applications

Currently, the primary documented application of this compound is as a flavoring agent in the food and fragrance industry.[1] Its potential applications in other areas, such as a specialty solvent, a plasticizer, or as an intermediate in organic synthesis, are subjects for further research. For drug development professionals, understanding the synthesis and properties of such long-chain esters can be relevant for pro-drug design or as formulation excipients.

Diagrams

Below are diagrams illustrating the synthesis of this compound and a conceptual workflow for its synthesis and purification.

Caption: Fischer esterification of this compound.

Caption: Synthesis and purification workflow.

References

An In-depth Technical Guide to 2-Methylbutyl dodecanoate (CAS: 55195-19-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, with the CAS number 55195-19-2, is a fatty acid ester. It is the ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methylbutan-1-ol. This compound belongs to the class of branched-chain fatty acid esters, which are noted for their varied applications in the flavor, fragrance, and cosmetic industries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of this compound. While specific biological activity data for this compound is limited, the broader context of branched-chain fatty acid esters will be discussed.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, isoamyl laurate (3-methylbutyl dodecanoate), as the properties can differ.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [1] |

| CAS Number | 55195-19-2 | [1] |

| Appearance | Colorless clear liquid (estimated) | [1] |

| Specific Gravity | 0.856 to 0.862 @ 25°C | [1] |

| Refractive Index | 1.434 to 1.440 @ 20°C | [1] |

| Boiling Point | 311.00 to 312.00 °C @ 760.00 mm Hg | [1] |

| Flash Point | 291.00 °F (143.89 °C) (Tag Closed Cup) | [1] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [1] |

| Water Solubility | 0.01354 mg/L @ 25°C (estimated) | [1] |

| logP (o/w) | 7.432 (estimated) | [1] |

Synthesis

The primary method for synthesizing this compound is through Fischer esterification. This reaction involves the acid-catalyzed esterification of dodecanoic acid with 2-methylbutanol.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification proceeds through several key steps, initiated by the protonation of the carboxylic acid.

References

An In-depth Technical Guide to 2-Methylbutyl Dodecanoate

This technical guide provides a comprehensive overview of 2-methylbutyl dodecanoate, a fatty acid ester. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, a proposed synthesis protocol, and a discussion of its potential biological context, while clearly distinguishing it from its more studied isomers.

Chemical and Physical Properties

The IUPAC name for the compound is this compound. It is also known as 2-methylbutyl laurate. It is important to distinguish this compound from its isomers, such as 3-methylbutyl dodecanoate (isoamyl laurate) and isobutyl laurate, as the position of the methyl group influences its physical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 2-methylbutyl laurate, Lauric acid, 2-methylbutyl ester | [1][2] |

| CAS Number | 93815-53-3 | [1][2] |

| Molecular Formula | C17H34O2 | [1][2] |

| Molecular Weight | 270.45 g/mol | [1][2] |

| Appearance | Colorless clear liquid (estimated) | [3] |

| Specific Gravity | 0.856 to 0.862 @ 25°C | [3] |

| Refractive Index | 1.434 to 1.440 @ 20°C | [3] |

| Boiling Point | 311 to 312 °C @ 760 mm Hg | [3] |

| Flash Point | 291 °F (143.89 °C) | [3] |

| Water Solubility | 0.01354 mg/L @ 25 °C (estimated) | [3] |

Synthesis of this compound

The most common method for synthesizing esters like this compound is the Fischer esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid (dodecanoic acid) with an alcohol (2-methylbutan-1-ol).

Experimental Protocol: Fischer Esterification

Materials and Reagents:

-

Dodecanoic acid (Lauric acid)

-

2-Methylbutan-1-ol

-

Concentrated sulfuric acid (H₂SO₄) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Deionized water

Reaction Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine dodecanoic acid and an excess of 2-methylbutan-1-ol (typically 2-3 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the mixture while stirring.

-

Heat the reaction mixture to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

Work-up and Purification:

-

Transfer the cooled reaction mixture to a separatory funnel.

-

Add diethyl ether to dilute the mixture and wash it sequentially with:

-

Deionized water to remove the excess alcohol and some of the acid catalyst.

-

Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. (Caution: CO₂ evolution).

-

Brine to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

-

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be further purified by vacuum distillation to obtain pure this compound.

Characterization:

The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectral Data (Predicted)

-

¹H NMR: The spectrum is expected to show characteristic signals for the long alkyl chain of the dodecanoate moiety, including a triplet for the terminal methyl group around 0.88 ppm and a large multiplet for the methylene groups between 1.2-1.6 ppm. The α-methylene group to the carbonyl will appear as a triplet around 2.3 ppm. The 2-methylbutyl group will show a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene group attached to the ester oxygen.

-

¹³C NMR: The spectrum will show a signal for the carbonyl carbon around 174 ppm. The carbons of the dodecanoate chain will appear in the range of 14-34 ppm. The carbons of the 2-methylbutyl group will have distinct chemical shifts, with the carbon attached to the oxygen appearing furthest downfield in the alkyl region.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching of the ester group is expected around 1740 cm⁻¹. C-H stretching vibrations will be observed around 2850-2960 cm⁻¹, and C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 270. Subsequent fragmentation patterns would be characteristic of a fatty acid ester, including the loss of the alkoxy group.

Biological Activity and Applications

There is a lack of specific studies on the biological activity and potential applications in drug development for this compound. However, the broader class of fatty acid esters is known to have diverse biological roles. The isomerism of these molecules plays a crucial role in their biological function.[4][5][6]

Branched-chain fatty acids and their esters are found in various natural sources and have been shown to possess a range of biological activities, including anti-inflammatory and metabolic effects.[4] The specific positioning of the methyl branch, as in this compound versus its 3-methylbutyl isomer, can significantly alter how the molecule interacts with biological systems.

While no specific signaling pathways have been elucidated for this compound, fatty acid esters are known to be involved in lipid metabolism and can act as signaling molecules. Further research is needed to determine if this compound has any unique biological activities that would make it a candidate for drug development. The applications of its more common isomer, 3-methylbutyl dodecanoate (isoamyl laurate), are primarily in the flavor and fragrance industry and as an emollient in cosmetics.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound, followed by a preliminary biological screening.

Conclusion

This compound is a fatty acid ester with defined chemical and physical properties. While a robust synthesis protocol via Fischer esterification can be readily implemented, there is a notable lack of specific experimental data, particularly concerning its biological activity and potential applications in drug development. This stands in contrast to its more widely studied isomers. The information provided in this guide serves as a foundational resource for researchers and highlights the need for further investigation into the unique properties and potential biological significance of this specific isomer. Future studies should focus on obtaining detailed spectroscopic data and exploring its biological effects in various in vitro and in vivo models.

References

- 1. Lauric acid, 2-methylbutyl ester [webbook.nist.gov]

- 2. Lauric acid, 2-methylbutyl ester [webbook.nist.gov]

- 3. 2-methyl butyl laurate, 55195-19-2 [thegoodscentscompany.com]

- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) [pubs.rsc.org]

- 6. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]

2-Methylbutyl Dodecanoate: A Technical Overview of a Key Flavor and Fragrance Ester

For Researchers, Scientists, and Drug Development Professionals

2-Methylbutyl dodecanoate, a fatty acid ester, is a significant compound within the flavor, fragrance, and cosmetic industries. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, and a generalized synthesis protocol. While this ester is valued for its sensory characteristics, information regarding its involvement in specific biological signaling pathways is not extensively documented in publicly available scientific literature.

Synonyms and Chemical Identity

This compound is known by several synonyms, which are crucial for accurate identification in research and commercial contexts. The primary synonyms include:

-

2-Methylbutyl laurate[1]

-

Dodecanoic acid, 2-methylbutyl ester[2]

-

Lauric acid, 2-methylbutyl ester[1]

It is important to distinguish this compound from its isomer, 3-methylbutyl dodecanoate, also known as isoamyl laurate, as they possess distinct chemical structures and potentially different sensory and biological properties. The Chemical Abstracts Service (CAS) registry number for this compound is 93815-53-3.[1][3][4][5][6]

Trade Names

Despite its application in various industries, specific trade names for this compound are not widely listed in common chemical databases. It is typically marketed and sold by chemical suppliers under its chemical name or primary synonyms.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. These properties are essential for its application in formulations and for predicting its behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C17H34O2 | [1][2] |

| Molecular Weight | 270.45 g/mol | [1] |

| Appearance | Colorless clear liquid (estimated) | [2] |

| Assay | 95.00 to 100.00 % | [2] |

| Specific Gravity | 0.85600 to 0.86200 @ 25.00 °C | [2] |

| Refractive Index | 1.43400 to 1.44000 @ 20.00 °C | [2] |

| Boiling Point | 311.00 to 312.00 °C @ 760.00 mm Hg | [2] |

| Flash Point | 291.00 °F (143.89 °C) (Closed Cup) | [2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several esterification methods. The two most common approaches are Fischer esterification and lipase-catalyzed esterification.

Fischer Esterification

This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Reactants:

-

Dodecanoic acid (Lauric acid)

-

2-Methylbutanol

-

Strong acid catalyst (e.g., concentrated Sulfuric acid)

Procedure:

-

Dodecanoic acid and a molar excess of 2-methylbutanol are combined in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the mixture is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted dodecanoic acid.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).

-

The final product, this compound, is purified by distillation under reduced pressure.

Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more selective alternative to traditional chemical methods. Lipases are commonly employed for the esterification of fatty acids.

Reactants and Enzyme:

-

Dodecanoic acid (or a vinyl ester thereof for irreversible reaction)

-

2-Methylbutanol

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

Procedure:

-

Dodecanoic acid and 2-methylbutanol are dissolved in an appropriate anhydrous organic solvent. The use of 2-methyl-2-butanol as a solvent can be advantageous as it is generally not recognized as a substrate by many lipases.

-

An immobilized lipase is added to the reaction mixture.

-

The mixture is incubated at a controlled temperature (typically 40-60°C) with agitation for a specified period (ranging from hours to days) to allow for enzymatic conversion.

-

The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the immobilized enzyme is removed by filtration.

-

The solvent is evaporated, and the resulting ester can be purified using methods like column chromatography or distillation.

Signaling Pathways and Biological Activity

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the synthesis of this compound.

References

- 1. Lauric acid, 2-methylbutyl ester [webbook.nist.gov]

- 2. 2-methyl butyl laurate, 55195-19-2 [thegoodscentscompany.com]

- 3. Consolidated TEXT: 32008R1334 — EN — 26.09.2022 [eur-lex.europa.eu]

- 4. 2-METHYLBUTYL LAURATE [drugfuture.com]

- 5. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 6. 2-Methylbutyl laurate CAS#: 93815-53-3 [m.chemicalbook.com]

The Elusive Natural Presence of 2-Methylbutyl Dodecanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl dodecanoate, a fatty acid ester with potential applications in the flavor and fragrance industries, presents a compelling case of a compound more readily characterized by its synthetic applications than its natural origins. Despite the widespread natural occurrence of structurally similar esters, a comprehensive search of scientific literature reveals a significant gap in documented evidence for the natural isolation and quantification of this compound. This technical guide provides an in-depth overview of the current state of knowledge, detailing the natural occurrence of related compounds to infer potential sources. Furthermore, it outlines a standardized experimental protocol for the identification and quantification of volatile esters from natural matrices, primarily focusing on gas chromatography-mass spectrometry (GC-MS). This guide also includes diagrammatic representations of a general analytical workflow and a plausible biosynthetic pathway, offering a foundational resource for researchers investigating this and other related volatile organic compounds.

Introduction

This compound (CAS Registry Number: 93815-53-3) is the ester formed from 2-methylbutanol and dodecanoic acid (lauric acid)[1]. While recognized as a flavoring agent, its documented natural occurrence is notably scarce. In contrast, its isomer, 3-methylbutyl dodecanoate (isoamyl laurate), and other esters of 2-methylbutanol are more frequently reported as constituents of fruit volatiles and fermented beverages. This guide aims to consolidate the available information on the natural context of 2-methylbutyl esters and provide a robust methodological framework for future investigations into the presence of this compound in natural products.

Natural Occurrence of Structurally Related Esters

Table 1: Documented Natural Occurrence of 2-Methylbutyl Esters

| Compound Name | Natural Source(s) | Reference(s) |

| 2-Methylbutyl acetate | Apple (Malus domestica) | [2] |

| Hexyl 2-methylbutanoate | Apple (Malus domestica 'Pink Lady') | |

| 2-Methylbutyl 2-methylbutyrate | Apple (Malus domestica) | [3] |

| Propanoic acid, 2-methylbutyl ester | Banana (Fenjiao cultivar) | [4][5] |

| 2-Methylbutyl isovalerate | Jackfruit (Artocarpus heterophyllus) | [6] |

| 2-Methylbutyl isobutyrate | Roman chamomile (Chamaemelum nobile) essential oil | [7] |

Table 2: Documented Natural Occurrence of Dodecanoate (Laurate) Esters

| Compound Name | Natural Source(s) | Reference(s) |

| Ethyl dodecanoate (Ethyl laurate) | Fermented beverages | [8] |

| 3-Methylbutyl dodecanoate (Isoamyl laurate) | Fermented beverages (beer, wine, rum, brandy) | [9] |

| Methyl dodecanoate (Methyl laurate) | Various plant essential oils |

Experimental Protocols: Identification and Quantification of Volatile Esters

The primary analytical technique for the identification and quantification of volatile esters like this compound in natural matrices is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol based on methods frequently cited in the analysis of fruit volatiles and essential oils.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction method ideal for volatile and semi-volatile compounds.

-

Sample Homogenization: Homogenize a known quantity (e.g., 5-10 g) of the fresh sample (e.g., fruit pulp, plant leaves) in a sealed vial. For liquid samples (e.g., fruit juice, fermented beverage), a specific volume (e.g., 5-10 mL) is used directly.

-

Internal Standard: Add a known concentration of an internal standard (e.g., a non-naturally occurring ester like ethyl heptanoate) to the sample for quantification purposes.

-

Equilibration: Place the vial in a temperature-controlled water bath (e.g., 40-60 °C) and allow the headspace to equilibrate for a set time (e.g., 30 minutes).

-

Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane coating) to the headspace of the sample for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: A GC system equipped with a capillary column is used for separation.

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used for volatile compound analysis[1].

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points and column interactions. A typical program might be:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

-

Ramp 2: Increase to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer: A mass spectrometer is used for detection and identification.

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan a mass-to-charge (m/z) range of, for example, 35-500 amu.

-

Identification: Compound identification is achieved by comparing the obtained mass spectrum and retention index with those in a reference library, such as the NIST Mass Spectral Library. The NIST Chemistry WebBook provides a retention index of 1851.7 for this compound on a non-polar HP-5MS column[1].

-

Quantification

Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard. A calibration curve with known concentrations of an authentic this compound standard should be prepared for accurate quantification.

Visualizations

Experimental Workflow

Caption: General workflow for volatile ester analysis.

Plausible Biosynthetic Pathway

The biosynthesis of esters in plants generally involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).

Caption: Plausible biosynthesis of this compound.

Conclusion

While this compound is a known synthetic flavoring agent, its natural occurrence remains largely unconfirmed in scientific literature. The presence of structurally related 2-methylbutyl esters in a variety of fruits and fermented products provides a strong rationale for its potential existence in nature. This technical guide offers a foundational framework for researchers aiming to investigate its natural sources by providing a detailed, representative experimental protocol based on established GC-MS methodologies. The provided visualizations of the analytical workflow and a plausible biosynthetic pathway serve as valuable conceptual tools. Future research employing sensitive analytical techniques on a wider range of natural matrices is necessary to definitively establish the natural occurrence and quantitative distribution of this compound.

References

- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. isobutyl laurate, 37811-72-6 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Use of Large Retention Index Database for Filtering of GC–MS False Positive Identifications of Compounds | Semantic Scholar [semanticscholar.org]

- 6. Consolidated TEXT: 32008R1334 — EN — 03.12.2024 [eur-lex.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-methyl butyl decanoate, 68067-33-4 [thegoodscentscompany.com]

2-Methylbutyl dodecanoate physical properties (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also known as 2-methylbutyl laurate, is an organic compound classified as a fatty acid ester. Its molecular formula is C₁₇H₃₄O₂ and it has a molecular weight of 270.45 g/mol .[1][2] This document provides a detailed overview of the key physical properties of this compound, specifically its boiling point and density, supported by experimental methodologies for their determination.

Core Physical Properties

The physical characteristics of this compound are essential for its application in various scientific and industrial fields, including its use as a flavoring agent.[1]

Data Summary

The quantitative data for the boiling point and density of this compound are summarized in the table below for straightforward reference and comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 311.00 to 312.00 °C | @ 760.00 mm Hg |

| Density (Specific Gravity) | 0.85600 to 0.86200 | @ 25.00 °C |

Data sourced from The Good Scents Company.[1]

Experimental Protocols

The determination of the boiling point and density of a liquid organic compound such as this compound involves standardized laboratory procedures.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and accurate method is distillation.

Methodology: Simple Distillation

-

Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a collection flask. The this compound sample is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

Temperature Reading: The temperature is recorded when the vapor temperature stabilizes, indicating that the vapor phase is in equilibrium with the liquid phase. This stable temperature is the boiling point.

-

Condensation and Collection: The vapor then passes into the condenser, where it cools and liquefies, and the resulting liquid (distillate) is collected in the receiving flask.

Density Determination

Density is the mass of a substance per unit volume. For liquids like this compound, a pycnometer or a hydrometer can be used for accurate measurement.

Methodology: Using a Pycnometer

-

Initial Measurement: A clean, dry pycnometer (a flask with a specific volume) is weighed empty.

-

Sample Introduction: The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Final Measurement: The filled pycnometer is weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the empty pycnometer's mass from the filled pycnometer's mass. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer. It is crucial to perform this measurement at a controlled temperature, as density is temperature-dependent.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relationship between the molecular structure and physical properties, as well as a typical workflow for determining these properties.

Caption: Molecular structure's influence on physical properties.

Caption: Workflow for determining boiling point and density.

References

An In-depth Technical Guide to the Safety and Hazards of 2-Methylbutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical guide provides a comprehensive overview of the safety and hazard information for 2-Methylbutyl dodecanoate (CAS No. 6309-51-9), a fatty acid ester also known as isoamyl laurate. The document consolidates available data on its physical and chemical properties, addresses its classification under the Globally Harmonized System (GHS), and outlines standard experimental protocols for assessing key safety endpoints. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Chemical Identification and Physical Properties

This compound is the ester formed from the condensation of dodecanoic acid and 2-methylbutan-1-ol. It is primarily used as an emollient and skin conditioning agent in cosmetics and as a flavoring agent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄O₂ | [1][2] |

| Molecular Weight | 270.45 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [2] |

| Odor | Faint, oily, fatty, waxy, with wine-like and peachy notes | [1][3][4] |

| Boiling Point | 170 °C at 0.3 kPa | [5] |

| Melting Point | -78 °C | [6] |

| Flash Point | 164 °C | [5] |

| Density | 0.856 - 0.876 g/cm³ at 25 °C | [6][7] |

| Water Solubility | Insoluble | [1] |

| log Pow (Octanol/Water Partition Coefficient) | 2.7 (at 35 °C) | [6] |

Safety and Hazard Assessment

The hazard classification of this compound has shown some variability in historical documentation. However, recent data from multiple sources suggest it is not classified as a hazardous substance.

GHS Classification

An older Safety Data Sheet (SDS) from Sigma-Aldrich classified this compound as a Flammable liquid, Category 3 (H226) and Harmful to aquatic life, Category 3 (H402).[6] However, a more recent SDS from the same supplier (revised April 2025) states that it is "Not a hazardous substance or mixture" according to OSHA Hazard Communication Standard (29 CFR 1910.1200).[7] This is corroborated by aggregated GHS information on PubChem from 18 notifications, all of which report that the substance does not meet GHS hazard criteria.[8] The Good Scents Company also indicates no GHS classification.[3]

Table 2: Summary of GHS Classification Information

| Hazard Class | Classification | Source(s) |

| Flammable Liquids | Not Classified (Recent data) Previously Category 3 | [7][8] [6] |

| Acute Aquatic Toxicity | Not Classified (Recent data) Previously Category 3 | [7][8] [6] |

| Skin Corrosion/Irritation | No data available, but repeated exposure may cause skin dryness or cracking. Considered non-irritating in cosmetic use. | [4][6] |

| Serious Eye Damage/Irritation | No data available. | [5][9] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | [5][9] |

| Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA. | [7] |

Toxicological Profile

Detailed toxicological studies for this compound are not extensively published. However, its use in cosmetics and as a food flavoring agent provides some insight into its safety profile.

-

Dermal Exposure: It is used as an emollient and is considered safe for use in cosmetics when formulated to be non-irritating.[4][8] Prolonged or repeated contact may lead to defatting of the skin, resulting in dryness or cracking.[6]

-

Oral Exposure: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated isopentyl laurate and expressed "no safety concern at current levels of intake when used as a flavouring agent".[8] It is listed by the FDA as a synthetic flavoring substance.[10]

Experimental Protocols

While specific experimental data for this substance is limited, the following sections describe the principles of standard methodologies for assessing key potential hazards, based on internationally recognized OECD Guidelines for the Testing of Chemicals.[5][11] These protocols are fundamental for generating the data required for a GHS classification.

Flammability Assessment (Based on OECD TG 117)

The flash point is a key parameter for classifying flammable liquids. A common method is the Pensky-Martens closed-cup tester.

-

Apparatus: A brass test cup with a tightly fitting lid, stirring device, and ports for a thermometer and an ignition source.

-

Procedure:

-

A specified volume of the sample is placed in the test cup.

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source is applied to the test port.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

-

-

Classification: The GHS classification for flammable liquids is based on the flash point and boiling point. For example, Category 3 is defined by a flash point ≥ 23 °C and ≤ 60 °C.

Aquatic Toxicity Testing (Based on OECD TG 202, Daphnia sp. Acute Immobilisation Test)

This test assesses the acute toxicity of a substance to aquatic invertebrates.

-

Test Organism: Daphnia magna, a small freshwater crustacean.

-

Procedure:

-

Groups of daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

-

The substance is typically dissolved in the test water, or if poorly soluble like this compound, a carrier solvent or dispersion may be used.

-

Observations are made at 24 and 48 hours to determine the number of daphnids that are immobilized (unable to swim).

-

-

Endpoint: The EC50 is calculated, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.

-

Classification: The acute aquatic toxicity classification is based on the EC50 value. For example, Category 3 is defined by an EC50 value > 10 mg/L and ≤ 100 mg/L.

In Vitro Skin Irritation Testing (Based on OECD TG 439, Reconstructed Human Epidermis Test Method)

This in vitro method uses a three-dimensional human epidermis model to assess skin irritation potential, avoiding the use of live animals.

-

Test System: A reconstructed human epidermis model, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.

-

Procedure:

-

The test substance is applied topically to the surface of the epidermis model.

-

After a defined exposure period, the substance is removed by rinsing.

-

The tissues are incubated for a post-exposure period.

-

-

Endpoint: Cell viability is measured, typically using the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is then quantified by measuring its absorbance.

-

Classification: A substance is identified as an irritant if the mean cell viability of the treated tissues is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of a chemical substance.

Caption: Logical workflow for GHS hazard classification of a chemical.

Caption: Experimental workflow for in vitro skin irritation testing (OECD TG 439).

Handling and First Aid

Even though the substance is not classified as hazardous, standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[6]

-

Ventilation: Use in a well-ventilated area.[5]

-

First Aid:

Conclusion

Based on a thorough review of recent and multiple sources, this compound is not considered a hazardous substance under GHS criteria. Historical classifications indicating flammability and aquatic toxicity appear to be outdated. The substance has a long history of safe use in consumer products, particularly in cosmetics and as a food-grade flavoring agent. For any application, adherence to good laboratory and manufacturing practices is recommended. This guide provides the foundational safety information required for its handling and use in a research and development setting.

References

- 1. ISOAMYL LAURATE | 6309-51-9 [chemicalbook.com]

- 2. isoamyl laurate, 6309-51-9 [thegoodscentscompany.com]

- 3. 2-methyl butyl laurate, 55195-19-2 [thegoodscentscompany.com]

- 4. us.typology.com [us.typology.com]

- 5. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]

- 6. oecd.org [oecd.org]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Isoamyl Laurate | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. chemicalbook.com [chemicalbook.com]

The Role of 2-Methylbutyl Dodecanoate as a Metabolite: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also widely known by its common names isoamyl laurate and isopentyl dodecanoate, is a fatty acid ester recognized for its role as a metabolite and its extensive use in the flavor, fragrance, and cosmetic industries.[1][2] It is formed from the formal condensation of dodecanoic acid (lauric acid) and 3-methylbutan-1-ol (isoamyl alcohol).[1][2] As a metabolite, it is classified within lipid metabolism pathways and is a product of fermentation in various microorganisms.[3]

This technical guide provides an in-depth analysis of this compound, focusing on its metabolic profile, biosynthesis, and the experimental protocols essential for its study. It is designed to serve as a comprehensive resource for professionals in research and development, offering detailed methodologies and structured data to facilitate further investigation into its biological significance.

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristically faint, waxy, and fruity odor.[1][4] Its identity and key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| IUPAC Name | 3-methylbutyl dodecanoate | [1] |

| Synonyms | Isoamyl laurate, Isopentyl dodecanoate | [1] |

| CAS Number | 6309-51-9 | [1] |

| Molecular Formula | C₁₇H₃₄O₂ | [1] |

| Molecular Weight | 270.45 g/mol | [5] |

| Appearance | Colorless, oily liquid | [1][6] |

| Boiling Point | 190 °C (at 2666Pa) | [6] |

| Density | 0.856 g/mL at 25 °C | [6] |

| Solubility | Insoluble in water; Soluble in alcohol | [6] |

| Metabolite DB ID | HMDB0037372, ChEBI:87343 | [1][2] |

Metabolic Profile and Biosynthesis

While its exogenous applications are well-documented, the role of this compound as an endogenous and microbial metabolite is an area of growing interest.

Metabolic Classification

According to the Human Metabolome Database (HMDB), this compound is classified as a fatty acid ester involved in fatty acid and lipid metabolism pathways. Its biological roles are listed as a potential energy source and a membrane stabilizer.[5] It is a natural byproduct of yeast fermentation and is found in various fermented beverages like beer, wine, and spirits.[3][6]

Biosynthesis Pathway

The formation of this compound is an esterification reaction. In biological systems, this is typically catalyzed by enzymes, particularly lipases. The reaction involves the condensation of dodecanoic acid (a saturated 12-carbon fatty acid) and 3-methylbutan-1-ol (an alcohol often derived from the catabolism of leucine).

Quantitative Data

Table 2: Quantitative Results from Enzymatic Synthesis Studies

| Enzyme Source | Substrates | Reaction Conditions | Max. Conversion (%) | Reference |

| Novozym 435 | Isoamyl alcohol, Lauric acid | Supercritical CO₂, 40-45 °C, 2-3h | 37% | [7] |

| Rhizopus oryzae lipase | Isoamyl alcohol, Lauric acid | Solvent-free, 45 °C, 72h | >90% (qualitative) | [8] |

The lack of quantified levels in biological samples represents a significant knowledge gap and an opportunity for future metabolomics research.

Experimental Methodologies

Protocol for Quantification via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile metabolites like fatty acid esters.[9] The following is a generalized protocol synthesized from common practices for analyzing such compounds in biological matrices.[9][10]

Objective: To quantify the concentration of this compound in a biological sample (e.g., plasma, fermentation broth).

Materials:

-

Biological sample

-

Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar ester not present in the sample)

-

Organic solvents (e.g., hexane, dichloromethane, methanol)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

GC-MS system with a suitable capillary column (e.g., HP-INNOWAX, DB-Wax)[9]

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

Thaw the biological sample (e.g., 1 mL of plasma) on ice.

-

Spike the sample with a known concentration of the internal standard.

-

Add 3 mL of extraction solvent (e.g., hexane or dichloromethane).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous phases.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the concentrated extract into the GC-MS.

-

Gas Chromatography:

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

MS Source Temperature: 230°C.[9]

-

Acquisition Mode: Scan mode for qualitative identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the analyte and internal standard.

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in a surrogate matrix.[11]

-

References

- 1. Isoamyl Laurate | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. - [ebi.ac.uk]

- 3. ferwer.com [ferwer.com]

- 4. isoamyl laurate, 6309-51-9 [thegoodscentscompany.com]

- 5. foodb.ca [foodb.ca]

- 6. chembk.com [chembk.com]

- 7. Synthesis of isoamyl laurate and isoamyl stearate in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. cstti.com [cstti.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methylbutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-Methylbutyl dodecanoate, an ester compound. Two common and effective methods are presented: Fischer-Speier Esterification and synthesis via Acyl Chloride. These protocols are designed to be clear and reproducible for researchers in a laboratory setting.

Method 1: Fischer-Speier Esterification

Fischer-Speier esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This equilibrium reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[2][3] For the synthesis of this compound, dodecanoic acid is reacted with 2-methylbutanol using concentrated sulfuric acid as the catalyst.

Experimental Protocol

Materials:

-

Dodecanoic acid

-

2-Methylbutanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Distillation apparatus (optional, for high purity)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, combine dodecanoic acid and 2-methylbutanol. A molar excess of the less expensive reagent, typically the alcohol, is recommended to drive the equilibrium towards the product.[3]

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling. The addition of acid is exothermic, so cooling the flask in an ice bath during addition is advisable.

-

Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or oil bath. The reaction time can vary, but a typical duration is 1-10 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching and Extraction: After the reaction is complete (as determined by TLC or after a set time), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid, and finally with brine.[4] Be cautious during the bicarbonate wash as CO₂ evolution can cause pressure buildup in the separatory funnel.

-

Separate the organic layer after each wash.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude this compound can be purified by vacuum distillation if high purity is required.

Data Presentation

| Parameter | Value |

| Reactants | |

| Dodecanoic acid | 1.0 molar equivalent |

| 2-Methylbutanol | 1.5 - 3.0 molar equivalents |

| Catalyst | |

| Concentrated H₂SO₄ | 0.1 - 0.3 molar equivalents |

| Reaction Conditions | |

| Temperature | Reflux temperature of the mixture |

| Reaction Time | 1 - 10 hours |

| Work-up | |

| Washing Solutions | Water, Sat. NaHCO₃, Brine |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |

| Expected Yield | 70-90% (depending on conditions) |

Experimental Workflow

Method 2: Synthesis via Acyl Chloride

The reaction of an acyl chloride with an alcohol is a more reactive and generally irreversible method to form an ester.[5] This method avoids the equilibrium limitations of the Fischer esterification. Dodecanoyl chloride is reacted with 2-methylbutanol, often in the presence of a base like pyridine or triethylamine to neutralize the hydrogen chloride gas that is produced.

Experimental Protocol

Materials:

-

Dodecanoyl chloride

-

2-Methylbutanol

-

Pyridine or Triethylamine (base)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Dilute hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-methylbutanol and a base (e.g., pyridine or triethylamine) in an anhydrous solvent like diethyl ether or dichloromethane.[6] Cool the flask in an ice bath.

-

Acyl Chloride Addition: Dissolve dodecanoyl chloride in the same anhydrous solvent and add it to the addition funnel. Add the dodecanoyl chloride solution dropwise to the stirred alcohol/base mixture in the ice bath. A vigorous reaction may occur, producing fumes of hydrogen chloride, which are neutralized by the base.[7]

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature. The reaction is typically much faster than Fischer esterification and can be complete in 1-3 hours. Monitor the reaction by TLC.

-

Work-up - Quenching and Extraction:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

-

Washing:

-

Wash the organic layer sequentially with dilute HCl solution (to remove the base), saturated sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

-

Separate the organic layer after each wash.

-

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude ester.

-

Purification: The crude product can be purified by column chromatography or vacuum distillation if necessary.

Data Presentation

| Parameter | Value |

| Reactants | |

| Dodecanoyl chloride | 1.0 molar equivalent |

| 2-Methylbutanol | 1.0 - 1.2 molar equivalents |

| Base | |

| Pyridine or Triethylamine | 1.1 - 1.5 molar equivalents |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 3 hours |

| Work-up | |

| Washing Solutions | Dilute HCl, Sat. NaHCO₃, Brine |

| Drying Agent | Anhydrous MgSO₄ or Na₂SO₄ |

| Expected Yield | >90% |

Experimental Workflow

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. odinity.com [odinity.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

Application Notes and Protocols for the Synthesis of 2-Methylbutyl Dodecanoate via Fisher Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Methylbutyl dodecanoate, an ester with potential applications in the pharmaceutical and fragrance industries. The synthesis is achieved through Fisher esterification of dodecanoic acid and 2-methylbutanol using a strong acid catalyst. This protocol outlines the reaction setup, purification, and characterization of the final product. While a specific yield for this exact esterification is not widely reported in the literature, typical yields for similar Fisher esterifications range from 60-90%, contingent on reaction conditions and purification efficacy.

Introduction

Fisher esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is reversible and proceeds by the nucleophilic attack of the alcohol on the protonated carbonyl group of the carboxylic acid. To drive the equilibrium towards the product, an excess of one reactant (typically the less expensive alcohol) is used, and the water formed during the reaction is often removed. This compound is an ester with potential applications as a flavoring agent, fragrance component, or as a specialty solvent in drug formulation.

Materials and Methods

Materials

-

Dodecanoic acid (Lauric acid)

-

2-Methylbutanol

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper

Experimental Protocol

A general procedure for the synthesis of esters from lauric acid via Fisher esterification involves the following steps[1][2][3]:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine dodecanoic acid (1.0 equivalent) and 2-methylbutanol (3.0-5.0 equivalents). The excess alcohol serves to shift the reaction equilibrium towards the ester product.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a similar amount of p-toluenesulfonic acid to the reaction mixture with stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction temperature will be close to the boiling point of 2-methylbutanol (approximately 128 °C). Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:

-

Water to remove the excess alcohol and some of the acid.

-

Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup in the separatory funnel[1]. Check the aqueous layer with pH paper to ensure it is basic.

-

Brine to remove any remaining water and aid in phase separation.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography to obtain the final product.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₄O₂ | [4][5] |

| Molecular Weight | 270.45 g/mol | [4][5] |

| CAS Number | 93815-53-3 | [4][5] |

| Appearance | Colorless clear liquid (estimated) | [6] |

| Boiling Point | 311.00 to 312.00 °C @ 760.00 mm Hg | [6] |

| Specific Gravity | 0.856 to 0.862 @ 25 °C | [6] |

| Refractive Index | 1.434 to 1.440 @ 20 °C | [6] |

Table 2: Spectroscopic Data for Characterization (Predicted and from Isomer Data)

| Spectroscopic Technique | Expected/Reference Data |

| ¹H NMR | Predicted for this compound: Characteristic peaks for the 2-methylbutyl group would include a doublet for the terminal methyl group, a triplet for the other terminal methyl, a multiplet for the CH proton adjacent to the methyl group, and a multiplet for the CH₂ group attached to the ester oxygen. The dodecanoate chain would show a triplet for the α-CH₂ group, a large multiplet for the bulk of the methylene groups, and a triplet for the terminal methyl group. |

| ¹³C NMR | Reference data for 3-methylbutyl dodecanoate: Chemical shifts for the carbonyl carbon (~174 ppm), the O-CH₂ carbon (~63 ppm), and a series of peaks for the aliphatic carbons of both the alkyl and acyl chains[7]. |

| IR Spectroscopy | A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1740-1735 cm⁻¹. C-O stretching bands will appear in the 1300-1000 cm⁻¹ region. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹[7]. |

| Mass Spectrometry | Reference data for 3-methylbutyl dodecanoate: The mass spectrum would likely show a molecular ion peak (M⁺) at m/z 270. Common fragmentation patterns for esters would be observed, including a prominent peak corresponding to the acylium ion [CH₃(CH₂)₁₀CO]⁺ at m/z 183 and fragments from the alcohol portion[7][8]. |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified mechanism of Fisher esterification.

Conclusion

The Fisher esterification is a reliable and straightforward method for synthesizing this compound from dodecanoic acid and 2-methylbutanol. The provided protocol, adapted from general procedures for similar esters, offers a comprehensive guide for researchers. While specific quantitative data for this reaction is scarce, the outlined characterization techniques will allow for the confirmation of the product's identity and purity. This application note serves as a valuable resource for the synthesis and study of this and similar ester compounds.

References

- 1. cerritos.edu [cerritos.edu]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Solved FISCHER ESTERIFICATION OF LAURIC ACID Hocha dacich + | Chegg.com [chegg.com]

- 4. Lauric acid, 2-methylbutyl ester [webbook.nist.gov]

- 5. Lauric acid, 2-methylbutyl ester [webbook.nist.gov]

- 6. 2-methyl butyl laurate, 55195-19-2 [thegoodscentscompany.com]

- 7. Isoamyl Laurate | C17H34O2 | CID 61386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. foodb.ca [foodb.ca]

Application Notes and Protocols for the Enzymatic Synthesis of 2-Methylbutyl Dodecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enzymatic synthesis of 2-methylbutyl dodecanoate, a fatty acid ester with potential applications in the flavor, fragrance, and pharmaceutical industries. The synthesis is achieved through the lipase-catalyzed esterification of dodecanoic acid and 2-methylbutanol. This biocatalytic approach offers a green and efficient alternative to traditional chemical synthesis, proceeding under mild reaction conditions with high specificity. These application notes detail the experimental methodology, including optimal reaction parameters, purification techniques, and analytical characterization. Quantitative data from analogous enzymatic ester syntheses are presented to illustrate expected yields and the influence of various reaction conditions.

Introduction

This compound is a fatty acid ester formed from the condensation of dodecanoic acid (lauric acid) and 2-methylbutanol. Esters of this nature are of significant interest due to their characteristic fruity and waxy aromas, making them valuable as flavor and fragrance agents. Beyond these applications, the specific physicochemical properties imparted by the branched alkyl chain and the long fatty acid tail make them candidates for investigation in pharmaceutical and cosmetic formulations as emollients, solvents, or drug delivery vehicles.

The enzymatic synthesis of such esters using lipases has emerged as a sustainable and highly selective alternative to chemical methods. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) can catalyze esterification reactions in non-aqueous media with high efficiency. The use of biocatalysts avoids the harsh temperatures and corrosive acid catalysts associated with chemical synthesis, often leading to higher purity products with fewer byproducts. This protocol outlines the use of an immobilized lipase for the synthesis of this compound.

Reaction Pathway and Mechanism

The enzymatic synthesis of this compound proceeds via a lipase-catalyzed esterification reaction. The overall reaction is a condensation of dodecanoic acid and 2-methylbutanol, with the elimination of a water molecule.

Caption: Chemical reaction for the enzymatic synthesis of this compound.

The reaction mechanism for lipase-catalyzed esterification generally follows a Ping-Pong Bi-Bi mechanism. In this process, the lipase first reacts with the acyl donor (dodecanoic acid) to form an acyl-enzyme intermediate, releasing the hydroxyl portion of the acid (which becomes part of a water molecule). Subsequently, the alcohol (2-methylbutanol) binds to the acyl-enzyme complex, and the acyl group is transferred to the alcohol, forming the ester and regenerating the free enzyme.

Experimental Protocols

Materials and Reagents

-

Dodecanoic Acid (≥98%)

-

2-Methylbutanol (≥99%)

-

Immobilized Lipase (e.g., Novozym® 435, Candida antarctica lipase B immobilized on macroporous acrylic resin)

-

Heptane (Anhydrous, ≥99%)

-

Molecular Sieves (3Å)

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol (for enzyme washing)

-

Standard of this compound (for analytical purposes, if available)

Enzymatic Esterification Procedure

-

Reactant Preparation: In a screw-capped flask, dissolve dodecanoic acid and 2-methylbutanol in a suitable volume of anhydrous heptane. A typical starting point is a 1:1 to 1:3 molar ratio of acid to alcohol.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% (w/w) of the total substrate weight.

-

Water Removal: To shift the reaction equilibrium towards ester formation, add activated molecular sieves (approximately 20 g/L) to the mixture to adsorb the water produced during the reaction.

-

Reaction Incubation: Seal the flask and place it in an orbital shaker incubator. Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 150-200 rpm).

-

Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture to monitor the progress. The consumption of the fatty acid can be determined by titration with a standard solution of NaOH, or the formation of the ester can be quantified by Gas Chromatography (GC).

-

Reaction Termination: Once the reaction has reached the desired conversion or equilibrium, terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with ethanol and heptane, dried, and stored for potential reuse.

Product Purification

-

Neutralization: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted dodecanoic acid. Repeat the washing until no more CO₂ evolution is observed.

-

Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the heptane under reduced pressure using a rotary evaporator.

-

Distillation (Optional): For higher purity, the crude ester can be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the ester and to assess its purity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic ester carbonyl stretch (around 1740 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the ester.

Data Presentation: Influence of Reaction Parameters

The following tables summarize typical quantitative data obtained from studies on the enzymatic synthesis of similar flavor esters. This data can be used as a guide for optimizing the synthesis of this compound.

Table 1: Effect of Temperature on Ester Conversion

| Temperature (°C) | Conversion (%) |

| 30 | 65 |

| 40 | 85 |

| 50 | 92 |

| 60 | 88 |

Data is representative of typical lipase activity, which often decreases at higher temperatures due to enzyme denaturation.

Table 2: Effect of Substrate Molar Ratio (Alcohol:Acid) on Ester Conversion

| Molar Ratio | Conversion (%) |

| 1:1 | 80 |

| 2:1 | 90 |

| 3:1 | 95 |

| 4:1 | 95 |

Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the conversion of the limiting reactant (dodecanoic acid).

Table 3: Effect of Enzyme Concentration on Reaction Rate

| Enzyme Conc. (% w/w) | Initial Reaction Rate (mmol/L·h) |

| 2.5 | 15 |

| 5.0 | 30 |

| 7.5 | 45 |

| 10.0 | 55 |

Higher enzyme concentrations generally lead to a faster reaction rate, although the cost of the enzyme is a consideration for process scalability.

Experimental Workflow Diagram

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using an immobilized lipase offers a robust and environmentally friendly method for producing this valuable ester. The protocol provided herein, along with the representative data, serves as a comprehensive guide for researchers in the fields of biocatalysis, flavor chemistry, and pharmaceutical sciences. Optimization of the reaction parameters, such as temperature, substrate molar ratio, and enzyme concentration, is crucial for achieving high yields and purity. The mild reaction conditions and the potential for enzyme reuse make this a promising approach for both laboratory-scale synthesis and industrial applications.

Application Note: Gas Chromatography Methods for 2-Methylbutyl Dodecanoate Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyl dodecanoate, also known as isoamyl laurate, is a fatty acid ester recognized for its role as a flavor and fragrance agent and its presence in various natural products. Accurate and reliable quantification of this compound is crucial for quality control in the food and beverage industry, fragrance formulation, and in metabolic research. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the separation and determination of this compound due to its volatility and thermal stability. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

A robust analytical method for this compound requires meticulous sample preparation to isolate the analyte from the matrix and appropriate GC-MS conditions to ensure accurate separation and detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting esters like this compound from aqueous or liquid food matrices (e.g., beverages).[1][2]

Materials:

-

Sample containing this compound

-

Hexane (GC grade)

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

Separatory funnel (50 mL)

-

Glass vials (2 mL) with PTFE-lined caps

-

Pipettes and bulbs

-

Vortex mixer

Protocol:

-

Pipette 10 mL of the liquid sample into a 50 mL separatory funnel.

-

Add 10 mL of hexane to the separatory funnel.

-

Add 2 mL of saturated sodium chloride solution to facilitate phase separation.

-

Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

-

Allow the layers to separate for 5 minutes. The upper layer is the organic phase containing the analyte.

-

Carefully drain the lower aqueous layer and discard.

-

Collect the upper organic layer (hexane) into a clean glass beaker.

-

Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Swirl the beaker gently and let it stand for 5 minutes.

-

Decant the dried hexane extract into a clean 2 mL autosampler vial for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following parameters are recommended for the analysis of this compound. These are based on typical methods for fatty acid esters and flavor compounds.[3]

Instrumentation:

-

Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Splitless mode.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

-

-

Transfer Line Temperature: 280°C.

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Electron Energy: 70 eV.

-

Acquisition Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

Solvent Delay: 3 minutes.

Data Presentation

Quantitative data for this compound is summarized in the table below. Retention indices are valuable for compound identification across different systems.

| Parameter | Value | Column Type | Source |

| Kovats Retention Index (RI) | 2056 | Polar (Carbowax 20M) | NIST |

| Normal Alkane RI | 1847 | Non-polar | NIST |

| Estimated Retention Time | ~15-17 min | HP-5MS (as per protocol) | - |

| Limit of Detection (LOD) | Method Dependent | - | - |

| Limit of Quantification (LOQ) | Method Dependent | - | - |

| Linearity Range | Method Dependent | - | - |

Note: LOD, LOQ, and linearity are method-specific and must be determined during method validation.

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample collection to data interpretation.